5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4/c1-8-18-12(23-19-8)6-16-13(20)9-4-11(15)14(17-5-9)22-10-2-3-21-7-10/h4-5,10H,2-3,6-7H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZLVTPDELWMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus. For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Mode of Action
The oxadiazole ring is known to interact with its targets through hydrogen bonding due to the electronegativities of nitrogen and oxygen. The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds.
Biochemical Pathways
Oxadiazoles have been found to have a wide range of applications, including as anti-cancer agents, vasodilators, anticonvulsants, and antidiabetics. They have also been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides.
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives (e.g., Compounds 3a–3p)
- Structural Features: Compounds 3a–3p (from ) feature a pyrazole core with carboxamide linkages to aryl or cyano-substituted pyrazoles. For example, 3a (5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) includes two phenyl groups and a cyano substituent, whereas the target compound replaces pyrazole with pyridine and introduces oxadiazole and oxolane moieties.
- Electronic Effects : The oxolane ether in the target compound may improve solubility relative to the purely aromatic substituents in 3a–3p.
5-Chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
- Structural Features : This analog () shares the pyridine-carboxamide scaffold and oxolane ether but substitutes the oxadiazole-methyl group with a 3-fluorophenyl moiety.
Physicochemical Properties
- Trends : Higher melting points in 3a–3p (e.g., 171–172°C for 3b) correlate with increased crystallinity due to aromatic stacking, whereas the target compound’s oxadiazole and oxolane groups may reduce symmetry, lowering melting points .
Research Findings and Implications
Bioisosteric Advantages: The oxadiazole group in the target compound may confer superior metabolic stability compared to cyano or fluorophenyl groups in analogs, as oxadiazoles resist hydrolysis in vivo .
Solubility : The oxolane ether likely enhances aqueous solubility relative to purely aromatic analogs like 3a–3p, which could improve bioavailability.
Q & A
Q. Key Conditions :
- Solvents : DMF or THF for polar intermediates.
- Catalysts : Triethylamine for deprotonation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Q. DoE Approach :
- Variables : Reaction temperature, stoichiometry of coupling agents, and solvent polarity.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, 1.2 eq EDCI, DMF) to maximize yield (>80%) and minimize byproducts (e.g., unreacted pyridine intermediates) .
- Case Study : A flow-chemistry system with real-time HPLC monitoring reduced reaction time from 24 hours to 6 hours while maintaining 95% purity .
Contradiction Resolution : Conflicting reports on yield (e.g., 68% vs. 80%) often arise from incomplete purification or variable reagent quality. Standardizing reagents (e.g., anhydrous DMF) and using inline FTIR for reaction monitoring improve reproducibility .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Case Example : Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from:
Q. Methodological Solutions :
- Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines.
- Structural-Activity Relationship (SAR) Studies : Compare analogues (e.g., replacing oxolan with cyclopropane) to isolate critical functional groups .
Basic: What analytical techniques confirm the compound’s structural integrity?
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 395.1 matches the calculated molecular weight .
- HPLC-PDA : Purity >95% with a retention time of 8.2 min (C18 column, acetonitrile/water gradient) .
Advanced: How can computational methods predict binding modes with biological targets?
Q. Approaches :
Molecular Docking (AutoDock Vina) : Simulate interactions with kinases or bacterial enzymes (e.g., E. coli DNA gyrase). The oxadiazole ring shows hydrogen bonding with active-site residues (e.g., Asp81) .
MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns. The oxolan group stabilizes hydrophobic pockets in membrane-bound targets .
Free Energy Perturbation (FEP) : Quantify binding affinity changes for structural analogues (e.g., chlorine → fluorine substitution) .
Validation : Correlate computational ΔG values with experimental IC₅₀ data to refine force field parameters .
Advanced: What strategies mitigate degradation during long-term stability studies?
- Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light.
- Stabilization Methods :
- Lyophilization : Store as a lyophilized powder under argon.
- Excipients : Add antioxidants (e.g., BHT) to DMSO stock solutions .
Basic: What in vitro models are suitable for preliminary toxicity screening?
- HepG2 Cells : Assess hepatotoxicity via MTT assay (IC₅₀ > 100 µM suggests low toxicity) .
- hERG Inhibition Assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 µM preferred) .
Advanced: How to scale up synthesis without compromising yield?
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., amide coupling) .
- Process Analytical Technology (PAT) : Use inline NIR to monitor reaction endpoints and automate purification .
Advanced: What isotopic labeling strategies support pharmacokinetic studies?
- ¹⁴C Labeling : Introduce ¹⁴C at the pyridine carbonyl group via Knoevenagel condensation with labeled malononitrile .
- Deuterated Analogues : Synthesize d₃-methyl oxadiazole using CD₃I to track metabolic pathways via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
